2-[(2-bromophenyl)methyl]guanidine
CAS No.: 3911-38-4
Cat. No.: VC16492292
Molecular Formula: C8H10BrN3
Molecular Weight: 228.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3911-38-4 |
|---|---|
| Molecular Formula | C8H10BrN3 |
| Molecular Weight | 228.09 g/mol |
| IUPAC Name | 2-[(2-bromophenyl)methyl]guanidine |
| Standard InChI | InChI=1S/C8H10BrN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
| Standard InChI Key | VEWFHMVVHGDNPE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CN=C(N)N)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Physicochemical Properties
2-[(2-Bromophenyl)methyl]guanidine (CAS: 3911-38-4) is a guanidine derivative featuring a brominated aromatic ring. Its molecular structure enables diverse interactions, including hydrogen bonding and π-π stacking, which underpin its reactivity and biological activity .
Table 1: Physicochemical Properties of 2-[(2-Bromophenyl)methyl]guanidine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.09 g/mol |
| CAS Number | 3911-38-4 |
| Appearance | White to off-white crystalline solid |
| Solubility | Moderate in polar solvents (e.g., DMSO) |
| Melting Point | 180–185°C (decomposes) |
The bromine atom at the ortho position of the phenyl ring enhances electrophilicity, facilitating nucleophilic substitution reactions. The guanidine group () contributes to basicity, with a predicted pKa of ~12.5, enabling protonation under physiological conditions.
Synthesis and Scalability
Synthetic Pathways
The compound is synthesized via a two-step reaction between 2-bromobenzylamine and cyanamide under controlled conditions:
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Amination:
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Purification:
Crystallization from ethanol yields >85% purity, with HPLC confirming minimal byproducts.
Key Reaction Parameters:
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Temperature: 80–100°C
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Solvent: Ethanol/water mixture
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Catalysis: None required (proceeds via nucleophilic attack)
Industrial-scale production employs continuous-flow reactors to enhance yield (up to 92%) and reduce waste.
Biological Activity and Mechanism
| Compound | Binding Affinity (kcal/mol) | Target Protein |
|---|---|---|
| 2-[(2-Bromophenyl)methyl]guanidine | -7.2 | SARS-CoV-2 spike (7MZF) |
| Chloroquine | -4.8 | ACE2 receptor |
| Ruxolitinib | -7.0 | JAK/STAT pathway |
Antimicrobial and Enzyme Modulation
The guanidine moiety’s ability to disrupt bacterial membranes has been documented against Pseudomonas aeruginosa, with MIC values of 32 µg/mL . Additionally, the compound inhibits acetylcholinesterase (IC: 18 µM), suggesting potential in neurodegenerative disease therapy.
Computational and Experimental Validation
Molecular Dynamics (MD) Simulations
20-ns MD simulations confirm the stability of the compound-spike protein complex, with backbone root mean square deviation (RMSD) fluctuations <1.7 Å . Key interactions persist throughout the trajectory, validating docking predictions.
Energy Components (MM/GBSA Calculation):
ADMET Profiling
In silico ADMET predictions indicate favorable drug-likeness:
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